molecular formula C11H13NO5 B8384730 3-Acetoxy-2-{1-(methoxycarbonyl)ethoxy}pyridine

3-Acetoxy-2-{1-(methoxycarbonyl)ethoxy}pyridine

Cat. No. B8384730
M. Wt: 239.22 g/mol
InChI Key: WJXRDGMFBLSHFM-UHFFFAOYSA-N
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Patent
US06537948B1

Procedure details

1.5 ml of boron trifluoride diethyl etherate was added to a mixture of 1.1 g of 3-amino-2-{1-(methoxycarbonyl)ethoxy}pyridine, 3 ml of 1,2-dimethoxyethane and 1 ml of dichloromethane dropwise at −10° C. After mixing for 10 minutes at the same temperature, a solution of 0.80 ml of t-butyl nitrite in 1 ml of 1,2-dimethoxyethane was added to the reaction solution dropwise at −5° C. or lower. After mixing for 30 minutes at the same temperature, n-pentane was poured into the mixture. The lower layer of two separated layers was dissolved in 5 ml of acetic anhydride, and the mixture was stirred for 1 hour at 70° C. The solvent was distilled off, then, the resulted residue was subjected to silica gel chromatography to obtain 0.34 g of 3-acetoxy-2-{1-(methoxycarbonyl)ethoxy}pyridine.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B(F)(F)F.[CH3:5][CH2:6][O:7][CH2:8][CH3:9].NC1[C:12]([O:17][CH:18]([C:20]([O:22][CH3:23])=[O:21])[CH3:19])=[N:13][CH:14]=[CH:15]C=1.ClCCl.N(OC(C)(C)C)=[O:28]>COCCOC.C(OC(=O)C)(=O)C.CCCCC>[C:6]([O:7][C:8]1[C:12]([O:17][CH:18]([C:20]([O:22][CH3:23])=[O:21])[CH3:19])=[N:13][CH:14]=[CH:15][CH:9]=1)(=[O:28])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
1.1 g
Type
reactant
Smiles
NC=1C(=NC=CC1)OC(C)C(=O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
3 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After mixing for 10 minutes at the same temperature
Duration
10 min
ADDITION
Type
ADDITION
Details
was poured into the mixture
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC=1C(=NC=CC1)OC(C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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